Cas no 1346603-80-2 (Propafenone Dimer Impurity(Mixture of diastereomers))

Propafenone Dimer Impurity (Mixture of diastereomers) is a chemically defined impurity used as a reference standard in pharmaceutical analysis and quality control. This compound is critical for the identification and quantification of dimer-related impurities in Propafenone hydrochloride drug substances and formulations. The mixture of diastereomers ensures comprehensive impurity profiling, aiding in method validation and regulatory compliance. Its well-characterized structure and high purity make it suitable for HPLC, LC-MS, and other analytical techniques. This impurity standard supports robust impurity monitoring, ensuring the safety and efficacy of Propafenone-based therapeutics by adhering to pharmacopeial guidelines.
Propafenone Dimer Impurity(Mixture of diastereomers) structure
1346603-80-2 structure
Product Name:Propafenone Dimer Impurity(Mixture of diastereomers)
CAS No:1346603-80-2
MF:C39H45NO6
MW:623.777711629868
CID:1059206
PubChem ID:71751812
Update Time:2025-06-30

Propafenone Dimer Impurity(Mixture of diastereomers) Chemical and Physical Properties

Names and Identifiers

    • Propafenone Dimer Impurity(Mixture of diastereomers)
    • 1-[2-[2-hydroxy-3-[[2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propyl]-propylamino]propoxy]phenyl]-3-phenylpropan-1-one
    • Propafenone Dimer Im
    • Propafenone Dimer Impurity (Mixture of diastereomers)
    • 1,1 inverted exclamation mark-[Propyliminobis[(2-hydroxypropane-1,3-diyl)oxy-2,1-phenylene]]bis(3-phenylpropan-1-one)
    • 1,1'-(Propyliminobis((2-hydroxypropane-3,1-diyl)oxy-2,1-phenylene))bis(3-phenylpropan-1-one)
    • Despropanamine propafenone dimer
    • Propafenone dimer
    • Propafenone hydrochloride specified impurity G [EP]
    • Propafenone Impurity G
    • Propafenone impurity G [USP]
    • UNII-0MP575RZ2K
    • Propafenone EP Impurity G(Mixture of Diastereomers)
    • PROPAFENONE HYDROCHLORIDE IMPURITY G [EP IMPURITY]
    • PROPAFENONE IMPURITY G [USP IMPURITY]
    • 1,1'-[Propyliminobis[(2-hydroxypropane-1,3-diyl)oxy-2,1-phenylene]]bis(3-phenylpropan-1-one); Propafenone EP Impurity G; Propafenone BP Related Compound G
    • Q27236971
    • 1346603-80-2
    • 1,1'-[Propyliminobis[(2-hydroxypropane-3,1-diyl)oxy-2,1-phenylene]]bis(3-phenylpropan-1-one)
    • 0MP575RZ2K
    • Inchi: 1S/C39H45NO6/c1-2-25-40(26-32(41)28-45-38-19-11-9-17-34(38)36(43)23-21-30-13-5-3-6-14-30)27-33(42)29-46-39-20-12-10-18-35(39)37(44)24-22-31-15-7-4-8-16-31/h3-20,32-33,41-42H,2,21-29H2,1H3
    • InChI Key: LSQHIGTXXXXQHQ-UHFFFAOYSA-N
    • SMILES: OC(COC1=CC=CC=C1C(CCC1C=CC=CC=1)=O)CN(CCC)CC(COC1=CC=CC=C1C(CCC1C=CC=CC=1)=O)O

Computed Properties

  • Exact Mass: 623.32500
  • Monoisotopic Mass: 623.32468816g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 46
  • Rotatable Bond Count: 20
  • Complexity: 789
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.4
  • Topological Polar Surface Area: 96.3Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Melting Point: N/A
  • Boiling Point: 784.4±60.0 °C at 760 mmHg
  • Flash Point: 428.2±32.9 °C
  • Solubility: Chloroform, Ethyl Acetate
  • PSA: 96.30000
  • LogP: 6.20920
  • Vapor Pressure: 0.0±2.9 mmHg at 25°C

Propafenone Dimer Impurity(Mixture of diastereomers) Security Information

Propafenone Dimer Impurity(Mixture of diastereomers) Pricemore >>

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Additional information on Propafenone Dimer Impurity(Mixture of diastereomers)

Propafenone Dimer Impurity (Mixture of Diastereomers): A Comprehensive Overview

The compound with CAS No. 1346603-80-2, commonly referred to as Propafenone Dimer Impurity (a mixture of diastereomers), is a significant entity in the field of pharmaceutical chemistry. This compound is a dimeric impurity formed during the synthesis of Propafenone, a well-known antiarrhythmic drug. The presence of this impurity is critical to consider in the manufacturing and quality control processes of pharmaceuticals, as it can impact the drug's efficacy and safety.

Propafenone itself is a synthetic antiarrhythmic agent that works by stabilizing the heart rhythm through its effects on potassium channels. However, during its synthesis, especially under certain reaction conditions, Propafenone can dimerize to form this impurity. The formation of this dimeric impurity is influenced by factors such as reaction temperature, pH, and the presence of certain catalysts or reagents. Understanding these factors is essential for optimizing the synthesis process and minimizing impurity formation.

The structure of Propafenone Dimer Impurity consists of two molecules of Propafenone linked together, forming a more complex molecule. This dimerization can occur through various mechanisms, including intermolecular condensation or other chemical reactions that lead to the formation of diastereomers. The mixture of diastereomers adds another layer of complexity to the analysis and characterization of this impurity.

Recent studies have focused on improving analytical methods to detect and quantify Propafenone Dimer Impurity in pharmaceutical formulations. Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy have been employed to identify and quantify this impurity with high precision. These advancements are crucial for ensuring compliance with regulatory standards and maintaining product quality.

In terms of safety and pharmacokinetics, Propafenone Dimer Impurity has been studied to assess its potential impact on human health. Research indicates that while the dimeric form may exhibit different pharmacokinetic profiles compared to the parent compound, its bioavailability and toxicity are significantly lower. This suggests that while it is important to monitor its presence, its impact on therapeutic outcomes may be minimal under normal manufacturing conditions.

The synthesis and characterization of Propafenone Dimer Impurity have also been explored in recent scientific literature. Researchers have investigated the stereochemistry of the diastereomers formed during dimerization, providing insights into the mechanisms underlying their formation. These studies contribute to a deeper understanding of the chemical behavior of Propafenone during manufacturing processes.

Moreover, efforts have been made to develop more efficient synthetic pathways for Propafenone that minimize the formation of this dimeric impurity. By optimizing reaction conditions and employing advanced purification techniques, manufacturers can ensure higher yields of the desired product while reducing impurity levels.

In conclusion, Propafenone Dimer Impurity (Mixture of Diastereomers) is a critical consideration in the production and quality control of Propafenone-based pharmaceuticals. Advances in analytical techniques and synthetic methodologies continue to enhance our ability to manage this impurity effectively, ensuring the delivery of safe and efficacious medications to patients.

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